(s)-1,2,3,4-Tetrahydro-6,7-dimethoxyisoquinoline-3-carboxylic acid benzyl ester
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Overview
Description
(s)-1,2,3,4-Tetrahydro-6,7-dimethoxyisoquinoline-3-carboxylic acid benzyl ester is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core with methoxy groups at positions 6 and 7, a carboxylic acid group at position 3, and a benzyl ester functional group
Preparation Methods
The synthesis of (s)-1,2,3,4-Tetrahydro-6,7-dimethoxyisoquinoline-3-carboxylic acid benzyl ester typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The initial step involves the construction of the isoquinoline core through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of Methoxy Groups: The methoxy groups at positions 6 and 7 are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature.
Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol in the presence of a catalyst such as sulfuric acid or dicyclohexylcarbodiimide (DCC) to form the benzyl ester.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
(s)-1,2,3,4-Tetrahydro-6,7-dimethoxyisoquinoline-3-carboxylic acid benzyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl ester group, where nucleophiles such as amines or thiols replace the ester group to form amides or thioesters.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and benzyl alcohol.
Scientific Research Applications
(s)-1,2,3,4-Tetrahydro-6,7-dimethoxyisoquinoline-3-carboxylic acid benzyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of drugs for neurological disorders or cancer.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (s)-1,2,3,4-Tetrahydro-6,7-dimethoxyisoquinoline-3-carboxylic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter receptor signaling pathways by acting as an agonist or antagonist.
Comparison with Similar Compounds
(s)-1,2,3,4-Tetrahydro-6,7-dimethoxyisoquinoline-3-carboxylic acid benzyl ester can be compared with other isoquinoline derivatives, such as:
1,2,3,4-Tetrahydroisoquinoline: Lacks the methoxy and ester groups, making it less complex and potentially less biologically active.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the carboxylic acid and ester groups, which may affect its reactivity and applications.
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: Contains the carboxylic acid group but lacks the methoxy and ester groups, which may influence its chemical properties and biological activity.
Properties
IUPAC Name |
benzyl (3S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-22-17-9-14-8-16(20-11-15(14)10-18(17)23-2)19(21)24-12-13-6-4-3-5-7-13/h3-7,9-10,16,20H,8,11-12H2,1-2H3/t16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYMGLDEHRTSOO-INIZCTEOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CNC(CC2=C1)C(=O)OCC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2CN[C@@H](CC2=C1)C(=O)OCC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82586-59-2 |
Source
|
Record name | Phenylmethyl (3S)-1,2,3,4-tetrahydro-6,7-dimethoxy-3-isoquinolinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82586-59-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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